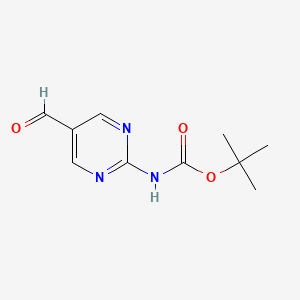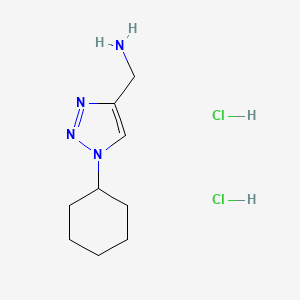
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride typically involves “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The reaction conditions are usually mild, and the reaction can be carried out in aqueous or organic solvents .
Analyse Chemischer Reaktionen
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: It is being investigated for its potential anticancer, antibacterial, and antifungal properties.
Wirkmechanismus
The mechanism of action of 1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity . This inhibition can lead to various biological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
1-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanaminedihydrochloride can be compared with other 1,2,3-triazole derivatives. Similar compounds include:
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds have shown significant cytotoxic activity against various cancer cell lines.
1,2,4-triazole derivatives: These are used in the synthesis of antifungal and anticancer agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C9H18Cl2N4 |
|---|---|
Molekulargewicht |
253.17 g/mol |
IUPAC-Name |
(1-cyclohexyltriazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;;/h7,9H,1-6,10H2;2*1H |
InChI-Schlüssel |
TYSQQWRAJZTTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=C(N=N2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


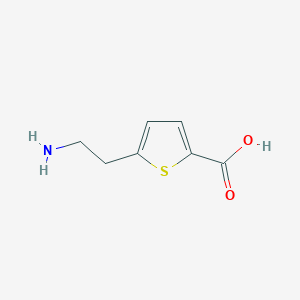
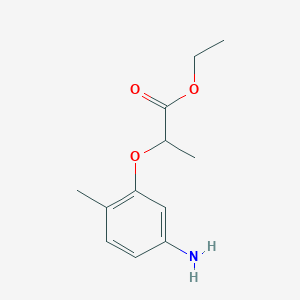
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)
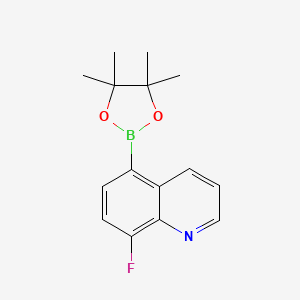


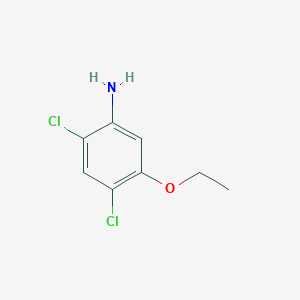

![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
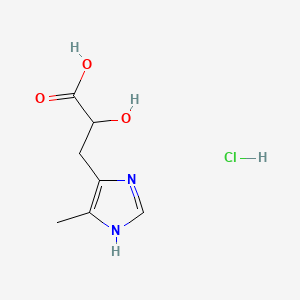
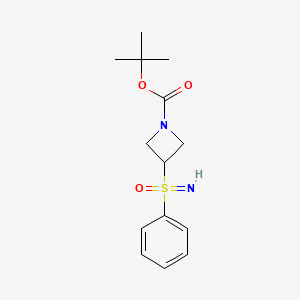
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)

